molecular formula C7H14ClN B2643486 Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride CAS No. 39558-22-0

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride

Cat. No.: B2643486
CAS No.: 39558-22-0
M. Wt: 147.65
InChI Key: RNUVTKMNVCYQOO-ZJLYAJKPSA-N
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Description

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride is a chiral cyclohexenamine derivative characterized by a methyl substituent at the 6-position of a cyclohex-3-ene ring and an amine group at the 1-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name

(1R,6R)-6-methylcyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-4-2-3-5-7(6)8;/h2-3,6-7H,4-5,8H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUVTKMNVCYQOO-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC=CC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and amine groups.

    Amination: The amine group is introduced via a reductive amination reaction. This involves the reaction of the intermediate ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and secondary amines.

    Substitution: Various substituted amines and other functionalized derivatives.

Scientific Research Applications

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Structural Differences
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride (Target) C₇H₁₂ClN ~145.64 Methyl at C6, amine at C1, cyclohexene ring Baseline structure for comparison.
rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride (trans) C₇H₁₁ClF₃N 201.62 Trifluoromethyl (CF₃) at C6 Increased electronegativity and steric bulk; higher molecular weight .
rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide hydrochloride C₇H₁₃ClN₂O 176.65 Carboxamide at C1, amino at C6 Polar carboxamide enhances hydrogen bonding and solubility .
rel-(1R,5S,6r)-3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride C₆H₁₀ClF₂N 169.60 Bicyclo[3.1.0]hexane ring, difluoro at C3 Bicyclic structure introduces ring strain; reduced conformational flexibility .
rel-(1R,3S)-3-Methoxycyclohexan-1-amine hydrochloride C₇H₁₆ClNO 165.66 Methoxy (OCH₃) at C3, saturated cyclohexane ring Saturated ring reduces reactivity; ether group modifies polarity .

Functional Group Impact on Properties

  • However, its steric bulk may hinder binding to certain biological targets .
  • Carboxamide Derivative (C₇H₁₃ClN₂O):
    The carboxamide introduces hydrogen-bonding capacity, improving aqueous solubility. This modification is critical for compounds targeting enzymes or receptors requiring polar interactions .
  • Bicyclo Derivative (C₆H₁₀ClF₂N): The bicyclo[3.1.0]hexane framework imposes significant ring strain, which may increase reactivity or limit metabolic stability. The difluoro substituents add electronegativity but reduce steric hindrance compared to CF₃ .

Biological Activity

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of approximately 111.18 g/mol. Its structural features include a cyclohexene ring with a methyl substitution and an amine functional group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₇H₁₃ClN
Molecular Weight111.18 g/mol
Functional GroupsAmine, Cycloalkene
StereochemistryChiral (1R,6R)

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The amine group allows for hydrogen bonding and ionic interactions, which can modulate enzyme activity and influence various signaling pathways. This compound may act as both an agonist and antagonist depending on the target receptor or enzyme involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interactions : The compound has been studied for its ability to bind with specific enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, affecting physiological responses.
  • Therapeutic Potential : Investigations into its medicinal applications suggest potential uses in drug development, particularly in treating conditions related to visual cycle dysfunctions .

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

  • Ophthalmic Applications : Research has focused on using this compound as a treatment for ophthalmic conditions linked to mislocalization of opsin proteins in retinal cells. The compound may help restore proper visual cycle function by modulating opsin interactions .
  • Pharmacological Studies : Preliminary pharmacological studies suggest that this compound could serve as a precursor in the synthesis of novel therapeutic agents due to its structural properties and biological activity.
  • Comparative Analysis : A comparative analysis with structurally similar compounds indicates that this compound possesses unique reactivity patterns that enhance its relevance in medicinal chemistry.

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